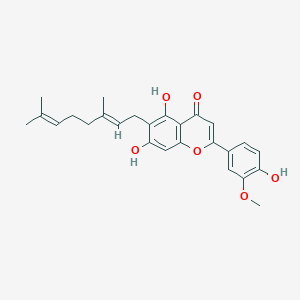

Cannflavin A

Description

This compound has been reported in Cannabis sativa with data available.

Structure

3D Structure

Properties

IUPAC Name |

6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O6/c1-15(2)6-5-7-16(3)8-10-18-20(28)13-24-25(26(18)30)21(29)14-22(32-24)17-9-11-19(27)23(12-17)31-4/h6,8-9,11-14,27-28,30H,5,7,10H2,1-4H3/b16-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWGFICMOCSIQMV-LZYBPNLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C=C3)O)OC)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C=C3)O)OC)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901336952 | |

| Record name | Cannaflavin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76735-57-4 | |

| Record name | Cannflavin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076735574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cannaflavin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CANNFLAVIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GP8SR738HV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biosynthetic Pathway of Cannflavin A in Cannabis sativa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannflavin A is a prenylated flavonoid unique to Cannabis sativa that has garnered significant interest for its potent anti-inflammatory properties. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, detailing the enzymatic steps, precursor molecules, and relevant quantitative data. It also outlines the experimental methodologies employed in the elucidation of this pathway, offering a comprehensive resource for researchers in natural product biosynthesis, drug discovery, and metabolic engineering.

Overview of the this compound Biosynthetic Pathway

The biosynthesis of this compound originates from the general phenylpropanoid pathway, a central route for the production of a wide array of plant secondary metabolites. The pathway branches off from the core flavonoid synthesis route through the specific actions of an O-methyltransferase and a prenyltransferase, leading to the formation of this specialized metabolite. The key precursors for the pathway are phenylalanine, derived from the shikimate pathway, and malonyl-CoA, which is produced from the acetate pathway[1].

Enzymatic Steps in this compound Biosynthesis

The formation of this compound can be divided into three main stages: the general phenylpropanoid pathway, the core flavonoid synthesis pathway, and the this compound-specific branch.

General Phenylpropanoid Pathway

-

Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine to form cinnamic acid. This reaction is catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) [1].

-

Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the para position to yield p-coumaric acid by the enzyme cinnamate-4-hydroxylase (C4H) [1].

-

Activation of p-Coumaric Acid: Finally, p-coumaric acid is activated through the addition of a coenzyme A (CoA) molecule, forming p-coumaroyl-CoA. This reaction is catalyzed by 4-coumarate:CoA ligase (4CL) [1].

Core Flavonoid Synthesis

-

Formation of Naringenin Chalcone: One molecule of p-coumaroyl-CoA undergoes condensation with three molecules of malonyl-CoA to form the chalcone backbone, naringenin chalcone. This crucial step is catalyzed by chalcone synthase (CHS) [1].

-

Isomerization to Naringenin: Naringenin chalcone is then cyclized by chalcone isomerase (CHI) to produce the flavanone naringenin[1].

-

Formation of Apigenin: A double bond is introduced into the C ring of naringenin by flavone synthase (FNS) to yield the flavone apigenin[1].

-

Hydroxylation to Luteolin: Apigenin is subsequently hydroxylated at the 3' position of the B ring by flavonoid 3'-hydroxylase (F3'H) to produce luteolin[1].

This compound-Specific Branch

The biosynthesis of this compound diverges from the general flavonoid pathway at the level of luteolin through the action of two specific enzymes identified in Cannabis sativa.

-

Methylation of Luteolin: Luteolin is methylated at the 3'-hydroxyl group to form chrysoeriol. This reaction is catalyzed by a specific O-methyltransferase, CsOMT21 [2][3][4][5][6].

-

Geranylation of Chrysoeriol: The final step is the regiospecific addition of a geranyl group from geranyl diphosphate (GPP) to the chrysoeriol backbone. This prenylation reaction is catalyzed by an aromatic prenyltransferase, CsPT3 , to yield this compound[2][3][4]. It is noteworthy that CsPT3 can also utilize dimethylallyl diphosphate (DMAPP) as a substrate to produce Cannflavin B[2][4].

Quantitative Data

The following tables summarize the available kinetic parameters for the key enzymes involved in the final steps of this compound biosynthesis.

Table 1: Kinetic Parameters of C. sativa O-Methyltransferase 21 (CsOMT21)

| Substrate | Km (µM) | Vmax (pmol/min/mg protein) | kcat (s-1) | kcat/Km (s-1M-1) |

| Luteolin | 15.3 ± 2.1 | 185.4 ± 7.3 | 0.012 | 784.3 |

Data obtained from kinetic analysis of recombinant CsOMT21. Kinetic parameters were determined by non-linear regression analysis using the Michaelis-Menten kinetics model.

Table 2: Kinetic Parameters of C. sativa Prenyltransferase 3 (CsPT3)

| Flavone Substrate | Prenyl Donor | Km (µM) | Vmax (pmol/min/mg protein) | kcat (s-1) | kcat/Km (s-1M-1) |

| Chrysoeriol | DMAPP | 37.9 ± 5.59 | 1.3 ± 0.0585 | 0.0009 | 23.7 |

| Chrysoeriol | GPP | 35.6 ± 10.7 | 1.3 ± 0.122 | 0.0009 | 25.3 |

| Apigenin | DMAPP | 141.7 ± 15.6 | 1.2 ± 0.0566 | 0.0008 | 5.6 |

| Apigenin | GPP | 49.4 ± 11.4 | 1.3 ± 0.0993 | 0.0009 | 18.2 |

| Luteolin | DMAPP/GPP | N.D. | N.D. | N.D. | N.D. |

N.D. - Not Determined due to low conversion rates. Measurements were made at 37 °C in 100 mM Tris-HCl, pH 9.0 and 10 mM MgCl2. Data are the mean of three independent determinations ± SE.[4]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway involved a combination of phylogenomic, molecular biology, and biochemical techniques.

Identification and Cloning of Biosynthetic Genes (CsOMT21 and CsPT3)

-

Phylogenomic Analysis:

-

Putative O-methyltransferase and prenyltransferase sequences were identified from the Cannabis sativa genome and transcriptome databases using BLAST searches with known plant flavonoid OMT and aromatic PT protein sequences as queries.

-

The identified candidate sequences were aligned using ClustalW.

-

A neighbor-joining phylogenetic tree was constructed using MEGA (Molecular Evolutionary Genetics Analysis) software to infer evolutionary relationships and select promising candidates for functional characterization.

-

-

Gene Cloning:

-

Total RNA was extracted from C. sativa leaves.

-

First-strand cDNA was synthesized using reverse transcriptase.

-

The full-length open reading frames of the candidate genes (CsOMT21 and CsPT3) were amplified by PCR using gene-specific primers.

-

The amplified PCR products were cloned into a suitable expression vector for heterologous expression.

-

Heterologous Expression and Enzyme Preparation

-

Yeast Expression System:

-

The expression constructs containing the CsOMT21 and CsPT3 genes were transformed into a suitable host, such as Saccharomyces cerevisiae.

-

Yeast cultures were grown in appropriate selective media to the mid-log phase.

-

Gene expression was induced, and the cells were harvested by centrifugation.

-

-

Microsome Isolation (for membrane-bound enzymes like CsPT3):

-

Yeast cells were lysed enzymatically and mechanically in a buffered solution.

-

The cell lysate was subjected to differential centrifugation to pellet the microsomal fraction, which is enriched in membrane-bound proteins.

-

The microsomal pellets were resuspended in a suitable buffer for use in enzyme assays.

-

Enzyme Assays

-

CsOMT21 (O-methyltransferase) Assay:

-

Reaction Mixture: A typical assay mixture contains Tris-HCl buffer (pH 7.5-8.0), the substrate luteolin, the methyl donor S-adenosyl-L-methionine (SAM), and the recombinant CsOMT21 enzyme preparation.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30-37 °C) for a specific duration.

-

Reaction Termination: The reaction is stopped by the addition of an organic solvent like methanol or by acidification.

-

Product Analysis: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the formation of chrysoeriol.

-

-

CsPT3 (Prenyltransferase) Assay:

-

Reaction Mixture: The assay mixture typically consists of Tris-HCl buffer (pH 7.5-9.0), MgCl2 as a cofactor, the flavonoid substrate (e.g., chrysoeriol), the prenyl donor (GPP for this compound or DMAPP for Cannflavin B), and the microsomal fraction containing recombinant CsPT3.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 37 °C).

-

Reaction Termination: The reaction is quenched, often by extraction with an organic solvent like ethyl acetate.

-

Product Analysis: The extracted products are analyzed by HPLC or LC-MS/MS to detect and quantify this compound or Cannflavin B.

-

Kinetic Analysis

-

To determine the kinetic parameters (Km and Vmax), enzyme assays were performed with varying concentrations of one substrate while keeping the other substrates at saturating concentrations.

-

The initial reaction velocities were plotted against the substrate concentrations, and the data were fitted to the Michaelis-Menten equation using non-linear regression analysis software (e.g., SigmaPlot).

Visualizations

Biosynthetic Pathway of this compound

Caption: Biosynthetic pathway of this compound in Cannabis sativa.

Experimental Workflow for Enzyme Characterization

Caption: General experimental workflow for the characterization of biosynthetic enzymes.

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis of cannflavins A and B from Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Understanding Cannflavin Biosynthesis Unlocks Pain Relief Potential of Cannabis | Technology Networks [technologynetworks.com]

- 4. [PDF] Biosynthesis of cannflavins A and B from Cannabis sativa L. | Semantic Scholar [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

Unveiling Cannflavin A: A Technical Guide to its Discovery and Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannflavin A, a prenylated flavonoid predominantly found in Cannabis sativa, has garnered significant scientific interest due to its potent anti-inflammatory properties, reportedly exceeding those of aspirin by a substantial margin. This technical guide provides a comprehensive overview of the discovery and chemical structure elucidation of this compound. It details the experimental protocols for its isolation and purification, presents a thorough analysis of its spectroscopic data, and outlines its biosynthetic pathway. This document is intended to serve as a core resource for researchers engaged in the study of natural products, medicinal chemistry, and the development of novel therapeutic agents.

Discovery and Significance

This compound was first isolated and identified in the 1980s from Cannabis sativa[1]. Its discovery was a notable event in phytochemistry, as it represented a new class of bioactive compounds distinct from the well-known cannabinoids. The initial interest in this compound was sparked by its remarkable anti-inflammatory activity, specifically its ability to inhibit the production of prostaglandin E2 (PGE2), a key mediator of inflammation[1]. This discovery opened new avenues for research into the non-cannabinoid constituents of Cannabis and their therapeutic potential.

Isolation and Purification of this compound

The isolation of this compound from Cannabis sativa involves a multi-step process designed to separate it from a complex mixture of other phytochemicals, including cannabinoids, terpenes, and other flavonoids. The general workflow involves extraction, fractionation, and chromatographic purification.

Experimental Protocol: Gram-Scale Preparation

This protocol outlines a method for the gram-scale purification of this compound from hemp aerial parts[2].

-

Plant Material Preparation:

-

300 kg of dried and pulverized hemp aerial parts (leaves and flowers) are passed through a #40-80 mesh sieve.

-

-

Extraction:

-

The fine powder is extracted twice with 80% aqueous cold ethanol (in an 8:1 solvent-to-solid ratio) with stirring at 50 rpm for 2 hours.

-

The ethanol filtrates are combined, and the ethanol content is reduced to 50% to yield a crude ethanolic extract.

-

-

Initial Chromatographic Purification:

-

The crude extract is subjected to chromatography on a macroporous adsorbent resin (HPD700).

-

Elution is performed with 53% aqueous ethanol (5 column volumes).

-

The resulting fractions containing this compound are combined, and the solvent is removed under vacuum to yield a crude extract of this compound (approximately 4.45 kg).

-

-

Solvent Partitioning and Crystallization:

-

The crude this compound extract is dissolved in hexane at 40°C and filtered to remove insoluble materials. This step is repeated three times.

-

After solvent removal, the resulting yellow solid (approximately 52.28 g) is dissolved in a 5:1 mixture of ethyl acetate and acetone.

-

The solution is stored at 4°C for 3 hours to facilitate crystallization.

-

The crystallized solid is filtered and washed three times with cold ethyl acetate to afford the purified this compound fraction (38.73 g, with a yield of 0.013%).

-

Experimental Workflow for this compound Isolation

Caption: Workflow for the gram-scale isolation of this compound.

Chemical Structure Elucidation

The determination of the chemical structure of this compound was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

Table 1: ¹H and ¹³C NMR Chemical Shifts of this compound in DMSO-d₆ [2][3]

| Position | ¹H NMR (δ, ppm, J in Hz) | ¹³C NMR (δ, ppm) |

| 2 | - | 164.2 |

| 3 | 6.54 (s, 1H) | 102.8 |

| 4 | - | 182.3 |

| 5 | 13.21 (s, 1H) | 161.5 |

| 6 | - | 109.1 |

| 7 | 10.76 (s, 1H) | 163.8 |

| 8 | 6.86 (d, J = 2.4 Hz, 1H) | 94.5 |

| 9 | - | 157.8 |

| 10 | - | 105.7 |

| 1' | - | 121.3 |

| 2' | 7.52 (s, 2H) | 113.8 |

| 3' | - | 148.1 |

| 4' | 9.93 (s, 1H) | 150.2 |

| 5' | 6.93 (d, J = 8.2 Hz, 1H) | 116.1 |

| 6' | 7.52 (s, 2H) | 120.5 |

| 3'-OCH₃ | 3.89 (s, 3H) | 56.1 |

| 1'' | 3.22 (d, J = 6.7 Hz, 2H) | 21.6 |

| 2'' | 5.17 (t, J = 6.8 Hz, 1H) | 123.1 |

| 3'' | - | 137.5 |

| 4'' | 1.98 (d, J = 5.9 Hz, 2H) | 39.5 |

| 5'' | 1.91 (s, 2H) | 26.2 |

| 6'' | 5.01 (s, 1H) | 124.5 |

| 7'' | - | 131.2 |

| 8'' | 1.56 (s, 3H) | 25.6 |

| 9'' | 1.50 (s, 3H) | 17.6 |

| 10'' | 1.72 (s, 3H) | 16.2 |

Table 2: High-Performance Liquid Chromatography (HPLC) Method for this compound Analysis [4][5][6]

| Parameter | Condition |

| Column | Luna® C18 (150 x 4.6 mm, 3 µm) |

| Mobile Phase | Acetonitrile and Water (65:35, v/v), both containing 0.1% formic acid |

| Elution | Isocratic |

| Flow Rate | 1 mL/min |

| Detection | PDA at 342.4 nm |

| Column Temperature | 25 °C |

Mass Spectrometry Fragmentation

While a detailed public fragmentation spectrum for this compound is not extensively documented, based on the principles of flavonoid fragmentation, the following patterns can be anticipated under Electron Ionization Mass Spectrometry (EI-MS).

Table 3: Predicted EI-MS Fragmentation of this compound

| m/z | Proposed Fragment |

| 436 | [M]⁺ (Molecular Ion) |

| 421 | [M - CH₃]⁺ |

| 367 | [M - C₅H₉]⁺ (Loss of prenyl group from geranyl moiety) |

| 314 | Retro-Diels-Alder (RDA) fragmentation of the C-ring |

| 151 | Product of RDA fragmentation |

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the general phenylpropanoid pathway and diverges to produce this specific flavonoid[7][8][9][10][11].

Biosynthetic Pathway of this compound

Caption: Simplified biosynthetic pathway of this compound.

The key enzymes involved in the final steps of this compound biosynthesis are:

-

CsOMT21 (O-methyltransferase): This enzyme catalyzes the methylation of luteolin to form chrysoeriol.

-

CsPT3 (Prenyltransferase): This enzyme facilitates the geranylation of chrysoeriol at the C-6 position, using geranyl pyrophosphate (GPP) as the donor molecule, to produce this compound.

Conclusion

The discovery and structural elucidation of this compound have provided a solid foundation for further research into its pharmacological properties and potential therapeutic applications. The detailed experimental protocols and spectroscopic data presented in this guide are intended to facilitate ongoing and future investigations into this promising natural product. The elucidation of its biosynthetic pathway also opens up possibilities for metabolic engineering and biotechnological production of this compound, which could overcome the limitations of its low natural abundance in Cannabis sativa.

References

- 1. Isolation from Cannabis sativa L. of cannflavin--a novel inhibitor of prostaglandin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. NMR assignments of the major cannabinoids and cannabiflavonoids isolated from flowers of Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Development and Validation of an HPLC-UV/PDA Method for the Determination of Cannflavins in Different Cannabis sativa Chemovars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Natural Cannabinoid and Cannflavin Profiling by HPLC-PDA [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Chemistry and Biological Activities of Cannflavins of the Cannabis Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. escholarship.org [escholarship.org]

Technical Whitepaper: The Anti-inflammatory Mechanism of Cannflavin A via Prostaglandin E2 Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Cannflavin A, a prenylated flavonoid isolated from Cannabis sativa L., has emerged as a potent anti-inflammatory agent[1][2][3]. Distinct from cannabinoids, its mechanism of action has been a subject of significant interest, particularly its ability to inhibit the production of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever[2][4]. In preclinical evaluations, cannflavins have demonstrated anti-inflammatory properties that, in some cases, are significantly more potent than common non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin[5][6]. This technical guide provides an in-depth examination of this compound's mechanism of action, focusing on its targeted inhibition of the PGE2 biosynthetic pathway. It consolidates quantitative data, details relevant experimental protocols, and visualizes the molecular pathways and workflows for scientific and drug development professionals.

The Prostaglandin E2 Biosynthetic Pathway

Prostaglandin E2 is a principal mediator of inflammation. Its synthesis is initiated by the release of arachidonic acid (AA) from the cell membrane by phospholipase A2 (PLA2). AA is then metabolized through the cyclooxygenase (COX) pathway. COX enzymes (COX-1 and COX-2) convert AA into the unstable intermediate Prostaglandin H2 (PGH2)[7][8]. Finally, microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme often overexpressed during inflammation, isomerizes PGH2 into the pro-inflammatory PGE2[7][9].

This compound's Targeted Mechanism of Inhibition

Preclinical studies have revealed that this compound exerts its anti-inflammatory effects primarily by targeting and inhibiting key enzymes in the eicosanoid synthesis pathways. Its most notable action is the potent inhibition of microsomal prostaglandin E synthase-1 (mPGES-1)[5][10]. This is a significant distinction from traditional NSAIDs, which primarily target COX enzymes. While this compound does weakly inhibit COX-1 and COX-2, its primary efficacy in reducing PGE2 comes from its action on mPGES-1[5][11]. This targeted approach is believed to reduce the negative side effects associated with broad COX inhibition[5].

In addition to its effects on the PGE2 pathway, this compound is also a known inhibitor of 5-lipoxygenase (5-LOX), another enzyme in the arachidonic acid cascade responsible for producing pro-inflammatory leukotrienes[6][11]. This dual-inhibitory action on both mPGES-1 and 5-LOX contributes to its powerful anti-inflammatory profile[6][11].

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound has been quantified in various preclinical models. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency against mPGES-1 and 5-LOX, with significantly weaker activity against COX enzymes.

| Target | This compound IC50 | Assay Type | Reference |

| PGE2 Release | 0.7 µM | Cell-based (TPA-induced) | [10] |

| mPGES-1 | 1.8 µM | Cell-free | [6][10] |

| 5-Lipoxygenase (5-LOX) | 0.9 µM | Cell-free | [6] |

| 5-Lipoxygenase (5-LOX) | 1.6–2.4 µM | Cell-based | [6] |

| COX-1 / COX-2 | Weak Inhibition | Not specified | [5][11] |

Experimental Protocols

The following sections describe generalized methodologies for key experiments used to elucidate the anti-inflammatory mechanism of this compound.

Isolation of this compound

Cannflavins are typically isolated from the leaves and other aerial parts of Cannabis sativa L.[11].

-

Extraction: Plant material is extracted using a solvent such as 95% ethanol[11]. To minimize interference from cannabinoids, a pre-extraction with a nonpolar solvent like hexane may be performed[11].

-

Fractionation: The crude extract is subjected to fractionation using techniques like silica gel column chromatography[11].

-

Purification: Fractions containing this compound are further purified using methods such as High-Performance Liquid Chromatography (HPLC) to yield the pure compound[11][12]. Purity is confirmed by HPLC and structural identity by Nuclear Magnetic Resonance (NMR) spectroscopy[12].

Cell-Based Prostaglandin E2 Inhibition Assay

This protocol assesses the ability of this compound to inhibit PGE2 production in whole cells.

-

Cell Culture: Human cell lines, such as rheumatoid synovial cells or THP-1-derived macrophages, are cultured in appropriate media[1][13].

-

Stimulation: Cells are stimulated with a pro-inflammatory agent to induce the expression of COX-2 and mPGES-1 and subsequent PGE2 production. Common stimuli include 12-O-tetradecanoylphorbol-13-acetate (TPA), lipopolysaccharide (LPS), or interleukin-1β (IL-1β)[10][13][14].

-

Treatment: Cells are co-incubated with the inflammatory stimulus and varying concentrations of this compound.

-

Arachidonic Acid Addition: Exogenous arachidonic acid is added to the medium to provide the substrate for PGE2 synthesis[15].

-

Quantification: After incubation, the cell culture supernatant is collected. The concentration of released PGE2 is quantified using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA)[15][16][17].

-

Data Analysis: The percentage of PGE2 inhibition is calculated relative to stimulated cells treated with a vehicle control. The IC50 value is determined from the dose-response curve.

Cell-Free Enzyme Inhibition Assay

This method assesses the direct interaction between this compound and a purified or isolated enzyme (e.g., mPGES-1, COX-2).

-

Enzyme Preparation: A source of the target enzyme is prepared. This can be a purified recombinant enzyme or a microsomal fraction isolated from cells overexpressing the enzyme.

-

Reaction Mixture: The enzyme is added to a reaction buffer containing necessary co-factors (e.g., glutathione for mPGES-1) and the substrate (PGH2 for mPGES-1, or arachidonic acid for COX-2)[7].

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

-

Reaction Termination: The enzymatic reaction is stopped, often by adding an acid.

-

Product Quantification: The amount of product formed (e.g., PGE2) is measured using methods like LC-MS (Liquid Chromatography-Mass Spectrometry) or specific immunoassays.

-

Data Analysis: The IC50 value is calculated based on the reduction in enzyme activity at different inhibitor concentrations.

Molecular Docking and In Silico Studies

Computational studies have been employed to understand the interaction between this compound and its molecular targets. Molecular docking simulations predict the binding affinity and pose of this compound within the active site of enzymes. Studies have investigated the binding of this compound to proteins like transforming growth factor-beta-activated kinase 1 (TAK1), another key inflammatory target, revealing a high binding affinity[4]. Similar in silico approaches for mPGES-1 and COX-2 help elucidate the specific amino acid residues involved in the interaction, providing a structural basis for its inhibitory activity and guiding the design of future anti-inflammatory drugs[18]. These studies confirm that this compound has favorable drug-like properties for development as a therapeutic agent[4][19].

Conclusion

This compound demonstrates a potent and targeted anti-inflammatory mechanism centered on the inhibition of prostaglandin E2 synthesis. Its primary mode of action is the direct and potent inhibition of microsomal prostaglandin E synthase-1 (mPGES-1), a terminal enzyme in the PGE2 production pathway[5][10][11]. This is complemented by the inhibition of 5-lipoxygenase, broadening its anti-inflammatory effects[6]. Unlike traditional NSAIDs, this compound only weakly inhibits COX-1 and COX-2, suggesting a potentially safer profile with fewer gastrointestinal side effects[5]. The quantitative data from preclinical studies underscore its high potency. The combination of a well-defined mechanism, high potency, and a favorable target profile makes this compound a compelling candidate for further research and development as a next-generation anti-inflammatory therapeutic.

References

- 1. Isolation from Cannabis sativa L. of cannflavin--a novel inhibitor of prostaglandin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cannflavin - Wikipedia [en.wikipedia.org]

- 3. This compound and B, prenylated flavones from Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Computational Assessment of this compound as a TAK1 Inhibitor: Implication as a Potential Therapeutic Target for Anti-Inflammation [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Latest progress in the development of cyclooxygenase-2 pathway inhibitors targeting microsomal prostaglandin E2 synthase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dc.uthsc.edu [dc.uthsc.edu]

- 10. Cannflavins - From plant to patient: A scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemistry and Biological Activities of Cannflavins of the Cannabis Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Inhibition of mPGES-1 or COX-2 Results in Different Proteomic and Lipidomic Profiles in A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. Intracellular measurement of prostaglandin E2: effect of anti-inflammatory drugs on cyclooxygenase activity and prostanoid expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Measurement of prostaglandin E2 in an inflammatory exudate: effects of nonsteroidal anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. dspace.nku.edu [dspace.nku.edu]

- 19. Isolation and in silico investigation of cannflavins from Cannabis sativa leaves as potential anti-SARS-CoV-2 agents targeting the Papain-Like Protease - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anticancer Activities of Cannflavin A and Its Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anticancer activities of Cannflavin A and its isomers. It is designed to furnish researchers, scientists, and drug development professionals with detailed data, experimental protocols, and mechanistic insights to facilitate further investigation and potential therapeutic development.

Introduction

Cannflavins are a group of flavonoids uniquely found in the cannabis plant.[1] Emerging research has highlighted their potential as potent anticancer agents. This guide focuses on the in vitro evidence of the anticancer effects of this compound and its isomers, presenting key quantitative data, detailed experimental methodologies, and an exploration of the underlying molecular signaling pathways.

Quantitative Data Summary

The following tables summarize the cytotoxic effects of this compound and its isomers on various cancer cell lines, as demonstrated by IC50 values and other quantitative measures of anticancer activity.

Table 1: Cytotoxicity (IC50) of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration | Reference |

| TCCSUP | Bladder Cancer | 15 | 48 hours | [2] |

| T24 | Bladder Cancer | 8 | 48 hours | [2] |

| HepG2 | Liver Cancer | Data suggests striking potential, specific IC50 not provided. | Not Specified | [1] |

| HT-29 | Colon Cancer | Data suggests striking potential, specific IC50 not provided. | Not Specified | [1] |

Table 2: Cytotoxicity (IC50) of Cannflavin B in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration | Reference |

| A-172 | Glioblastoma | Dose-dependent decrease in viability observed. | Not Specified | [3] |

| U-87 | Glioblastoma | Dose-dependent decrease in viability observed. | Not Specified | [3] |

| Taxol-resistant Breast Cancer | Breast Cancer | Dose-dependent decrease in cell viability observed. | Not Specified |

Table 3: Other Quantitative Anticancer Activities of this compound

| Activity | Cancer Cell Line | Effect | Concentration | Treatment Duration | Reference |

| Apoptosis Induction | T24 (Bladder) | 42.5% ± 4.5% Annexin V labeled cells | 2.5 µM | 24 hours | [2] |

| Invasion Reduction | T24 (Bladder) | 50% reduction in invasion | Not Specified | 24 hours | [2][4] |

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments cited in this guide.

Cell Viability and Cytotoxicity Assay (MTT/XTT Assay)

This protocol is a general guideline for determining the cytotoxic effects of cannflavins on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound or its isomers (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization buffer (e.g., DMSO or isopropanol with HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the cannflavin compound in a complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the cannflavin. Include a vehicle control (medium with the solvent used to dissolve the compound).

-

Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).

-

MTT/XTT Addition: After incubation, add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for a further 2-4 hours.

-

Solubilization: If using MTT, add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This protocol details the detection of apoptosis in cancer cells treated with cannflavins using flow cytometry.[5][6][7]

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC (or other fluorescent conjugate)

-

Propidium Iodide (PI)

-

1X Binding Buffer (typically containing HEPES, NaCl, and CaCl2)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Following treatment with the cannflavin, harvest both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Cell Invasion Assay (Matrigel Assay)

This protocol outlines a method to assess the effect of cannflavins on the invasive potential of cancer cells.[8][9]

Materials:

-

Boyden chamber inserts with a porous membrane (e.g., 8 µm pores)

-

Matrigel basement membrane matrix

-

Serum-free cell culture medium

-

Complete cell culture medium (with serum as a chemoattractant)

-

Cannflavin compound

-

Cotton swabs

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Procedure:

-

Coating Inserts: Thaw Matrigel on ice and dilute it with cold, serum-free medium. Coat the upper surface of the Boyden chamber inserts with the diluted Matrigel and allow it to solidify.

-

Cell Seeding: Resuspend cancer cells in serum-free medium containing the desired concentration of the cannflavin or vehicle control. Seed the cells into the upper chamber of the Matrigel-coated inserts.

-

Chemoattraction: Add complete medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Incubation: Incubate the chambers for a period that allows for cell invasion (e.g., 24-48 hours).

-

Removal of Non-Invasive Cells: After incubation, use a cotton swab to gently remove the non-invasive cells from the upper surface of the membrane.

-

Fixation and Staining: Fix and stain the invasive cells on the lower surface of the membrane.

-

Quantification: Count the number of stained, invaded cells in several random fields under a microscope. The percentage of invasion can be calculated relative to the control.

Signaling Pathways and Mechanisms of Action

The anticancer effects of this compound and its isomers are mediated through the modulation of various cellular signaling pathways.

Induction of Apoptosis

This compound has been shown to induce apoptosis in bladder cancer cells.[2] This programmed cell death is a critical mechanism for eliminating cancerous cells. A key event in this process is the activation of caspases, a family of proteases that execute the apoptotic program. Evidence suggests that this compound treatment leads to the cleavage of caspase 3, a central executioner caspase.[2]

Modulation of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth.[10][11][12] Its aberrant activation is a common feature in many cancers. While direct evidence for this compound is still emerging, other flavonoids have been shown to inhibit this pathway, and some studies suggest that the anticancer effects of cannabinoids in bladder cancer may involve the inactivation of the PI3K/Akt pathway.[2]

Experimental Workflow for Investigating Anticancer Activity

The following diagram illustrates a typical workflow for the in vitro investigation of the anticancer properties of a novel compound like a cannflavin.

Conclusion

The in vitro data presented in this guide strongly suggest that this compound and its isomers possess significant anticancer properties against a range of cancer cell lines. The mechanisms of action appear to involve the induction of apoptosis and the inhibition of cancer cell invasion, potentially through the modulation of key signaling pathways such as PI3K/Akt. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the therapeutic potential of these unique cannabis-derived flavonoids. Further studies are warranted to fully elucidate the molecular targets of cannflavins and to evaluate their efficacy in preclinical in vivo models.

References

- 1. Chemistry and Biological Activities of Cannflavins of the Cannabis Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-cancer properties of this compound and potential synergistic effects with gemcitabine, cisplatin, and cannabinoids in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-cancer properties of this compound and potential synergistic effects with gemcitabine, cisplatin, and cannabinoids in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 6. bdbiosciences.com [bdbiosciences.com]

- 7. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 8. corning.com [corning.com]

- 9. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

Cannflavin A: A Technical Whitepaper on its Preclinical Antiparasitic and Antiviral Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannflavin A, a prenylated flavonoid unique to the Cannabis sativa plant, has emerged as a promising candidate for drug development due to its diverse pharmacological activities.[1] Beyond its well-documented anti-inflammatory and neuroprotective properties, a growing body of preclinical evidence highlights its potential as a potent antiparasitic and antiviral agent.[2][3] This technical guide provides a comprehensive overview of the existing preclinical data on this compound's efficacy against various parasites and viruses, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Antiparasitic Potential of this compound

In vitro studies have demonstrated the activity of this compound against protozoan parasites of the genera Leishmania and Trypanosoma, which are responsible for leishmaniasis and trypanosomiasis, respectively.

Quantitative Data: Antiparasitic Activity

The inhibitory effects of this compound on these parasites have been quantified, with the following half-maximal inhibitory concentrations (IC50) reported:

| Parasite Species | This compound IC50 | Reference |

| Leishmania spp. | 4.5 µg/mL | [4] |

| Leishmania spp. | 14.6 ± 3.7 µg/mL | [4] |

| Trypanosoma spp. | 1.9 ± 0.8 µg/mL | [4] |

Experimental Protocols: Antiparasitic Assays

While specific experimental details for the above-cited studies are not exhaustively available in the public domain, the following represents a general methodology for assessing the in vitro antiparasitic activity of a compound like this compound.

1. In Vitro Antileishmanial Susceptibility Testing (Promastigote Viability Assay)

-

Parasite Culture: Axenic cultures of Leishmania species (e.g., L. amazonensis, L. major) promastigotes are maintained in appropriate culture media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) at 25-28°C.

-

Assay Principle: The viability of promastigotes is assessed after incubation with varying concentrations of this compound. This is often determined using a colorimetric or fluorometric metabolic indicator, such as resazurin or MTT.

-

Procedure:

-

Promastigotes in the logarithmic growth phase are harvested, centrifuged, and resuspended in fresh medium to a defined concentration (e.g., 1 x 10^6 promastigotes/mL).

-

In a 96-well microtiter plate, serial dilutions of this compound (typically in DMSO, with the final solvent concentration kept below a non-toxic level) are prepared.

-

The parasite suspension is added to the wells containing the test compound and control wells (medium alone, solvent control, and a reference drug like Amphotericin B).

-

The plates are incubated for a specified period (e.g., 48-72 hours) at the optimal temperature for promastigote growth.

-

A viability reagent (e.g., resazurin) is added to each well, and the plates are incubated for a further period to allow for metabolic conversion.

-

The absorbance or fluorescence is measured using a microplate reader.

-

The IC50 value is calculated by plotting the percentage of parasite viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

2. In Vitro Antitrypanosomal Susceptibility Testing (Trypomastigote Motility Assay)

-

Parasite Culture: Bloodstream form trypomastigotes of Trypanosoma species (e.g., T. brucei) are cultured in a suitable medium (e.g., HMI-9) at 37°C in a 5% CO2 atmosphere.

-

Assay Principle: The motility of trypomastigotes is a key indicator of their viability. A reduction in or cessation of motility upon exposure to this compound indicates trypanocidal activity.

-

Procedure:

-

Trypomastigotes are harvested from culture and diluted to a specific concentration (e.g., 2 x 10^5 trypomastigotes/mL).

-

In a 96-well plate, serial dilutions of this compound are prepared.

-

The parasite suspension is added to the wells.

-

The plate is incubated at 37°C, and parasite motility is observed at different time points (e.g., 24 and 48 hours) using an inverted microscope.

-

The minimum inhibitory concentration (MIC) or IC50 can be determined as the lowest concentration of the compound that results in a significant reduction in parasite motility compared to the control.

-

Mechanism of Antiparasitic Action

In silico studies suggest that this compound may exert its antileishmanial effects through the inhibition of Leishmania major pteridine reductase (PTR1).[4] This enzyme is crucial for the parasite's folate metabolism and survival. The docking energy of this compound against LmPTR1 was found to be -144.0 kJ/mol, which is comparable to that of the known inhibitor methotrexate (-149.8 kJ/mol).[4]

Antiviral Potential of this compound

The antiviral activity of this compound has been primarily investigated through in silico studies, with promising results against a range of viruses.

Quantitative Data: Antiviral Activity (in silico)

Computational docking studies have predicted favorable binding affinities of this compound to key viral proteins:

| Virus | Target Protein | Binding Affinity (kcal/mol) | Reference |

| Human Immunodeficiency Virus (HIV-1) | Protease | -9.7 | [4] |

| SARS-CoV-2 | Main Protease (Mpro) | Not specified | [4] |

| Zika Virus | NS5 Protein (MTase and RdRp) | Favorable | [4] |

| Dengue Virus (four serotypes) | NS5 Protein | Favorable | [4] |

| SARS-CoV-2 | Papain-Like Protease (PLP) | Comparable to Y95 ligand | [5] |

Experimental Protocols: Antiviral Assays

While in vitro and in vivo data for the antiviral activity of this compound are currently limited, the following are standard methodologies that could be employed for its evaluation.

1. Cell-Based Antiviral Assay (e.g., for SARS-CoV-2)

-

Cell Culture: A susceptible cell line (e.g., Vero E6 or Calu-3 for SARS-CoV-2) is cultured in an appropriate medium.

-

Assay Principle: The ability of this compound to inhibit viral replication in host cells is measured. This can be quantified by various methods, such as plaque reduction assays, quantitative PCR (qPCR) for viral RNA, or enzyme-linked immunosorbent assay (ELISA) for viral antigens.

-

Procedure (Plaque Reduction Assay):

-

Confluent cell monolayers in 6- or 12-well plates are infected with a known amount of virus for a short period (e.g., 1 hour).

-

The virus inoculum is removed, and the cells are washed.

-

An overlay medium containing various concentrations of this compound and a gelling agent (e.g., agarose or methylcellulose) is added.

-

The plates are incubated for several days to allow for plaque formation.

-

The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

-

The number of plaques in the presence of this compound is compared to the number in the control wells to determine the percentage of inhibition and calculate the IC50 value.

-

Mechanism of Antiviral Action and Relevant Signaling Pathways

The antiviral activity of this compound is likely linked to its anti-inflammatory properties. Many viral infections trigger a strong inflammatory response, and the ability of this compound to modulate these pathways could be beneficial. A key pathway implicated is the Toll-like receptor 4 (TLR4) signaling cascade.

TLR4 Signaling Pathway Inhibition by this compound

In vitro studies have shown that this compound can inhibit the inflammatory signaling induced by the activation of TLR4 in human macrophages.[6] TLR4 is a receptor that recognizes pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from bacteria, and its activation leads to the production of pro-inflammatory cytokines and chemokines. The inhibitory effects of this compound on TLR4-induced cytokine expression are comparable to those of a known NF-κB inhibitor.[6]

General Experimental Workflow for Preclinical Evaluation

The preclinical assessment of a novel compound like this compound typically follows a structured workflow, from initial screening to more complex mechanistic studies.

References

- 1. Single-cell motile behaviour of Trypanosoma brucei in thin-layered fluid collectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Isolation and in silico investigation of cannflavins from Cannabis sativa leaves as potential anti-SARS-CoV-2 agents targeting the Papain-Like Protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. canurta.com [canurta.com]

The Crucial Roles of CsOMT21 and CsPT3 in the Biosynthesis of Cannflavin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannflavin A, a prenylated flavonoid specific to Cannabis sativa, has garnered significant scientific interest due to its potent anti-inflammatory properties.[1] Understanding the enzymatic machinery responsible for its synthesis is paramount for developing biotechnological production platforms and for enabling the rational design of novel anti-inflammatory therapeutics. This technical guide provides an in-depth overview of the pivotal roles of two key enzymes, Cannabis sativa O-methyltransferase 21 (CsOMT21) and Cannabis sativa prenyltransferase 3 (CsPT3), in the biosynthesis of this compound.[1][2]

The Biosynthetic Pathway of this compound

The formation of this compound represents a branch point from the general flavonoid pathway in C. sativa.[1][2] The biosynthesis is a two-step process initiated from the common plant flavone, luteolin.

-

Methylation by CsOMT21: The first committed step is the regiospecific methylation of luteolin at the 3'-hydroxyl group to form chrysoeriol. This reaction is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase, CsOMT21.[1][2]

-

Geranylation by CsPT3: Subsequently, the aromatic prenyltransferase CsPT3 catalyzes the attachment of a geranyl group from geranyl diphosphate (GPP) to the C6 position of the A-ring of chrysoeriol, yielding this compound.[1][2] CsPT3 has also been shown to utilize dimethylallyl diphosphate (DMAPP) as a prenyl donor to convert chrysoeriol into Cannflavin B.[2]

Quantitative Enzyme Data

The following tables summarize the available kinetic parameters for CsPT3. While the specific activity of CsOMT21 has been confirmed, detailed kinetic data (Km, kcat, Vmax) for its interaction with luteolin have not been extensively reported in the available literature.

Table 1: Kinetic Parameters of CsPT3 with Chrysoeriol and Geranyl Diphosphate (GPP)

| Substrate (Flavone) | Prenyl Donor | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Chrysoeriol | GPP | 35.6 ± 10.7 | 1.3 ± 0.122 | 36,517 |

Data from Rea et al., 2019.[3]

Table 2: Kinetic Parameters of CsPT3 with Various Flavone Substrates and Dimethylallyl Diphosphate (DMAPP)

| Substrate (Flavone) | Prenyl Donor | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Chrysoeriol | DMAPP | 37.9 ± 5.59 | 1.3 ± 0.0585 | 34,301 |

| Apigenin | DMAPP | 141.7 ± 15.6 | 1.2 ± 0.0566 | 8,469 |

| Luteolin | DMAPP | N.D. | N.D. | N.D. |

N.D. - Not Determined due to low conversion rates. Data from Rea et al., 2019.[3]

Experimental Protocols

The following sections detail the methodologies for the heterologous expression, purification, and biochemical characterization of CsOMT21 and CsPT3, based on established protocols.[3]

Heterologous Expression and Purification of CsOMT21 and CsPT3 in E. coli

1. Vector Construction:

- The open reading frames of CsOMT21 and CsPT3 are synthesized and codon-optimized for expression in E. coli.

- The genes are then cloned into a suitable expression vector, such as pET28b, which incorporates an N-terminal 6xHis-tag for affinity purification.[4]

2. Transformation and Expression:

- The expression vectors are transformed into a suitable E. coli expression strain, such as BL21(DE3).[2][5]

- A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin for pET28b) and grown overnight at 37°C with shaking.

- The starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[6]

- Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.[3][6] The culture is then incubated at a lower temperature, such as 16-18°C, for an extended period (e.g., 16-18 hours) to enhance soluble protein expression.[3][6]

3. Cell Lysis and Protein Purification:

- Cells are harvested by centrifugation.

- The cell pellet is resuspended in a lysis buffer (e.g., 20 mM Tris-HCl, pH 8.0, 500 mM KCl) and lysed by sonication on ice.[3]

- The cell lysate is clarified by centrifugation to remove cell debris.[3]

- The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity column (e.g., HisTrap HP) pre-equilibrated with lysis buffer.[3]

- The column is washed with lysis buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.[3]

- The target protein is eluted with a high concentration of imidazole (e.g., 250-400 mM).[3]

- The purified protein is then desalted into a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 10% glycerol) using a desalting column (e.g., PD-10).[3]

- Protein concentration is determined using a standard method, such as the Bradford assay.[3]

In Vitro Enzyme Assays

1. CsOMT21 Assay:

- The reaction mixture contains 50 mM Tris-HCl (pH 7.5), the purified CsOMT21 enzyme, the substrate luteolin (dissolved in a suitable solvent like DMSO), and the methyl donor S-adenosyl-L-methionine (SAM).

- The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 30°C).

- The reaction is stopped at various time points by the addition of an acid (e.g., HCl) or by extraction with an organic solvent (e.g., ethyl acetate).

- The formation of the product, chrysoeriol, is monitored by High-Performance Liquid Chromatography (HPLC).

2. CsPT3 Assay:

- The reaction mixture contains 100 mM Tris-HCl (pH 9.0), 10 mM MgCl₂, the purified CsPT3 enzyme (or microsomal preparations), the substrate chrysoeriol, and the prenyl donor GPP or DMAPP.[3]

- The reaction is initiated by the addition of the enzyme and incubated at 37°C.[3]

- The reaction is quenched and the products are extracted.

- The formation of this compound (with GPP) or Cannflavin B (with DMAPP) is quantified by HPLC.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

1. Sample Preparation:

- The reaction products are extracted from the aqueous assay mixture using an appropriate organic solvent (e.g., ethyl acetate).

- The organic layer is evaporated to dryness and the residue is redissolved in a suitable solvent (e.g., methanol or acetonitrile) for HPLC analysis.

2. HPLC Conditions for this compound Quantification:

- Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3 µm) is commonly used.[7][8]

- Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A typical isocratic condition could be 70% acetonitrile in water.[7][8]

- Flow Rate: A flow rate of 1 mL/min is generally used.[8]

- Detection: Detection is performed using a UV-Vis or photodiode array (PDA) detector at a wavelength where cannflavins exhibit strong absorbance, typically around 342 nm.[8]

- Quantification: The concentration of the product is determined by comparing the peak area to a standard curve generated with authentic this compound.

Visualizations

References

- 1. protocols.io [protocols.io]

- 2. Heterologous protein expression in E. coli [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. genscript.com [genscript.com]

- 5. Heterologous protein expression in E. coli [protocols.io]

- 6. Establishing a Novel E. coli Heterologous Secretion Expression System Mediated by mScarlet3 for the Expression of a Novel Lipolytic Enzyme [mdpi.com]

- 7. Gram-Scale Preparation of this compound from Hemp (Cannabis sativa L.) and Its Inhibitory Effect on Tryptophan Catabolism Enzyme Kynurenine-3-Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Function of Cannflavins as Secondary Metabolites in the Cannabis Plant: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cannflavins, a unique class of prenylated and geranylated flavonoids found in Cannabis sativa, are gaining significant attention for their potent biological activities. As secondary metabolites, they are not essential for the plant's primary growth and development but play a crucial role in defense and interaction with the environment. This technical guide provides an in-depth exploration of the function of cannflavins, their biosynthesis, and their therapeutic potential. It consolidates quantitative data on their bioactivity, details key experimental protocols for their study, and presents visual diagrams of relevant pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: The Role of Cannflavins in Cannabis sativa

Cannflavins are specialized flavonoids, primarily cannflavin A, B, and C, that are almost exclusive to the cannabis plant.[1][2] Unlike the more abundant cannabinoids like THC and CBD, cannflavins are present in much lower concentrations.[3] As secondary metabolites, they are believed to serve several protective functions for the plant, including acting as UV filters, antioxidants, and defense compounds against predators and pathogens.[4][5]

From a pharmacological perspective, cannflavins exhibit a range of promising therapeutic properties, including potent anti-inflammatory, neuroprotective, and anti-cancer activities.[1][6] A significant aspect of their therapeutic potential lies in the "entourage effect," where they may act synergistically with cannabinoids and terpenes to enhance the overall therapeutic profile of cannabis-based medicines.[7][8]

Biosynthesis of Cannflavins

The biosynthesis of cannflavins is an extension of the general flavonoid pathway in plants, originating from the amino acid phenylalanine and malonyl-CoA.[9][10] A key branching point from the common flavonoid pathway in Cannabis sativa involves the action of two specific enzymes that lead to the formation of cannflavins A and B.[11][12]

The proposed biosynthetic sequence is as follows: Luteolin is first converted to chrysoeriol by an O-methyltransferase (CsOMT21).[11][12] Subsequently, an aromatic prenyltransferase (CsPT3) catalyzes the addition of either a geranyl diphosphate (GPP) to chrysoeriol to form this compound, or a dimethylallyl diphosphate (DMAPP) to form cannflavin B.[11][12][13]

Caption: Biosynthetic pathway of cannflavins A and B in Cannabis sativa.

Biological Activities and Mechanisms of Action

Cannflavins exert a variety of biological effects, with their anti-inflammatory properties being the most extensively studied.

Anti-inflammatory Activity

Cannflavins A and B are potent anti-inflammatory agents.[3] Their primary mechanism involves the dual inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX).[9][14] This dual action effectively reduces the production of two key inflammatory mediators: prostaglandin E2 (PGE2) and leukotrienes.[3][8][9] Notably, the anti-inflammatory potency of cannflavins A and B in inhibiting PGE2 release has been reported to be approximately 30 times greater than that of aspirin in human rheumatoid synovial cells.[4][14][15]

Caption: Anti-inflammatory mechanism of cannflavins A and B.

Neuroprotective Effects

This compound has demonstrated neuroprotective properties in neuronal PC12 cells.[7] This suggests a potential therapeutic role in neurodegenerative diseases.

Anti-cancer and Anti-parasitic Activities

Preclinical studies have indicated the anti-cancer potential of cannflavins. For instance, isocannflavin B has shown efficacy in reducing pancreatic tumor size in animal models when co-administered with radiation.[3] Furthermore, cannflavins A and C have exhibited anti-parasitic activities.[7][16]

Quantitative Data on Cannflavin Bioactivity

The following tables summarize key quantitative data on the biological activity of cannflavins from preclinical studies.

Table 1: Inhibitory Concentrations (IC50) of Cannflavins

| Compound | Target | Assay Type | IC50 (μM) | Reference(s) |

| This compound | mPGES-1 | Cell-free | 1.8 | [14][17][18] |

| Cannflavin B | mPGES-1 | Cell-free | 3.7 | [14][17][18] |

| This compound | 5-LOX | Cell-free | 0.9 | [14] |

| Cannflavin B | 5-LOX | Cell-free | 0.8 | [14] |

| This compound | 5-LOX | Cell-based | 1.6 - 2.4 | [14] |

| This compound | TPA-induced PGE2 release | Cell-based | 0.7 | [17][18] |

| Cannflavin B | TPA-induced PGE2 release | Cell-based | 0.7 | [17][18] |

Table 2: Cannflavin Content in Different Cannabis sativa Chemovars

| Chemovar | This compound (ppm) | Reference(s) |

| Various | 15.2 - 478.38 | [19] |

Note: Cannflavin concentrations can vary significantly based on the plant variety, growing conditions, and the part of the plant being analyzed.[16]

Experimental Protocols

Extraction and Isolation of Cannflavins

A common procedure for the extraction and isolation of cannflavins from Cannabis sativa plant material involves a multi-step process to first remove cannabinoids.[9]

Protocol:

-

Decarboxylation (Optional): Heat dried and ground cannabis material to convert acidic cannabinoids to their neutral forms, which may facilitate their removal.

-

Cannabinoid Removal: Repeatedly macerate the plant material with a non-polar solvent such as petroleum ether or heptane until the extract tests negative for cannabinoids (e.g., using a Fast Blue Salt B test).[2][9]

-

Cannflavin Extraction: Air-dry the residual plant material and then repeatedly macerate it with a polar solvent like 100% ethanol.[9]

-

Concentration: Concentrate the ethanolic extract under vacuum.

-

Purification: Purify the crude extract using chromatographic techniques such as preparative thin-layer chromatography (PTLC) on silica gel or column chromatography.[9]

Caption: General workflow for the extraction and isolation of cannflavins.

Quantification of Cannflavins

High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector is a validated method for the quantification of cannflavins.[19][20]

Methodology:

-

Column: Luna® C18 (150 × 4.6 mm × 3 μm) or equivalent.[20]

-

Mobile Phase: Isocratic elution with acetonitrile and water (e.g., 65:35, v/v), both containing 0.1% formic acid.[20]

-

Flow Rate: 1 mL/min.[20]

-

Detection Wavelength: 342.4 nm.[20]

-

Quantification: Based on a calibration curve generated from certified reference standards of cannflavins A, B, and C.

Liquid chromatography-mass spectrometry (LC-MS) offers a more selective and sensitive method for the detection and quantification of cannflavins.[21]

In Vitro Anti-inflammatory Assay: PGE2 Inhibition

This assay measures the ability of cannflavins to inhibit the production of PGE2 in cultured cells, often in response to an inflammatory stimulus.

Protocol Outline:

-

Cell Culture: Culture human rheumatoid synovial cells or other suitable cell lines.

-

Stimulation: Treat the cells with a pro-inflammatory agent such as 12-O-tetradecanoylphorbol-13-acetate (TPA) to induce PGE2 production.[17][18]

-

Treatment: Concurrently treat the cells with varying concentrations of the test cannflavins.

-

Incubation: Incubate the cells for a specified period.

-

PGE2 Measurement: Collect the cell culture supernatant and quantify the concentration of PGE2 using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of the cannflavins on PGE2 production.

Synergistic Effects and Future Directions

Emerging research indicates that cannflavins can act synergistically with cannabinoids. For example, this compound has been shown to have synergistic cytotoxic effects with cannabinoids in bladder cancer cell lines.[22][23] This highlights the importance of studying the interactions between different cannabis constituents.

The low natural abundance of cannflavins has historically been a barrier to extensive research.[3][17] However, the elucidation of their biosynthetic pathway opens up possibilities for metabolic engineering and heterologous production in microorganisms or plant cell cultures, which could provide a scalable source for future research and drug development.[12][15]

Conclusion

Cannflavins are functionally significant secondary metabolites in the cannabis plant with considerable therapeutic potential, particularly as anti-inflammatory agents. Their unique mechanisms of action and synergistic potential with other cannabis compounds make them compelling candidates for further investigation. This guide provides a foundational resource for researchers and professionals in the field, summarizing the current state of knowledge and providing key methodologies to facilitate continued exploration of these promising natural products.

References

- 1. leafwell.com [leafwell.com]

- 2. beyondthc.com [beyondthc.com]

- 3. curaleafclinic.com [curaleafclinic.com]

- 4. Flavonoids Fridays: Everything You Need to Know about Cannflavin B Flavor, Fragrance, and Health Benefits [acslab.com]

- 5. Discover Cannflavins - Unique Cannabis Compounds - RQS Blog [royalqueenseeds.com]

- 6. What are cannflavins and how could they help treat inflammatory conditions? - Cannabis Health News [cannabishealthnews.co.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Chemistry and Biological Activities of Cannflavins of the Cannabis Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemistry and Biological Activities of Cannflavins of the Cannabis Plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Biosynthesis of cannflavins A and B from Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. canurta.com [canurta.com]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. escholarship.org [escholarship.org]

- 16. researchgate.net [researchgate.net]

- 17. Cannflavins - From plant to patient: A scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cannflavins - from plant to patient: A scoping review. [spiral.imperial.ac.uk]

- 19. "Development and Validation of Different Analytical Techniques for the " by Mostafa Elhendawy [egrove.olemiss.edu]

- 20. Development and Validation of an HPLC–UV/PDA Method for the Determination of Cannflavins in Different Cannabis sativa Chemovars - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Anti-cancer properties of this compound and potential synergistic effects with gemcitabine, cisplatin, and cannabinoids in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Anti-cancer properties of this compound and potential synergistic effects with gemcitabine, cisplatin, and cannabinoids in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Synergistic Effects of Cannflavin A with Cannabinoids and Terpenes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannflavin A, a flavonoid unique to Cannabis sativa, has garnered significant attention for its potent anti-inflammatory and neuroprotective properties. This technical guide provides a comprehensive overview of the current understanding of the synergistic effects of this compound when combined with major cannabinoids and terpenes. While direct experimental evidence for this compound's synergy with terpenes remains to be established, this paper will synthesize existing data on its interactions with cannabinoids, detail relevant experimental protocols for assessing synergy, and explore the underlying molecular signaling pathways. This guide aims to equip researchers and drug development professionals with the foundational knowledge to explore the therapeutic potential of these combinations.

Introduction

The therapeutic potential of Cannabis sativa has long been attributed to its rich diversity of phytochemicals, including cannabinoids, terpenes, and flavonoids. The concept of the "entourage effect" posits that these compounds work synergistically to produce enhanced therapeutic outcomes compared to their individual actions[1]. This compound, a prenylated flavonoid, stands out for its potent anti-inflammatory effects, notably inhibiting prostaglandin E2 (PGE2) production with a potency approximately 30 times greater than aspirin[2][3]. This document delves into the synergistic potential of this compound with cannabinoids and terpenes, presenting available quantitative data, detailed experimental methodologies, and an exploration of the implicated signaling pathways.

Synergistic Effects of this compound with Cannabinoids

Recent research has begun to quantify the synergistic interactions between this compound and various cannabinoids, particularly in the context of oncology. A key study by Tomko et al. (2022) investigated the cytotoxic effects of this compound in combination with Δ⁹-tetrahydrocannabinol (THC), cannabidiol (CBD), cannabichromene (CBC), and cannabivarin (CBV) on bladder cancer cell lines[4][5].

Quantitative Data on Synergistic Cytotoxicity

The study utilized a checkerboard assay to assess synergy, with results indicating that combinations of this compound and cannabinoids produced significantly greater cytotoxic effects than the individual compounds alone. Synergy scores, calculated using the Bliss independence model, were notably high for most combinations[4].

| Combination (Bladder Cancer Cell Lines) | Synergy Score Range | Observation | Reference |

| This compound + Δ⁹-tetrahydrocannabinol (THC) | > 40 | High Synergy | [4] |

| This compound + Cannabidiol (CBD) | ~ 25 | Synergy | [4] |

| This compound + Cannabichromene (CBC) | > 40 | High Synergy | [4] |

| This compound + Cannabivarin (CBV) | > 40 | High Synergy | [4] |

Table 1: Summary of Synergy Scores for this compound and Cannabinoid Combinations in Bladder Cancer Cell Lines. A synergy score > 10 is considered synergistic.[4]

Experimental Protocol: Checkerboard Assay for Cytotoxicity

The following protocol outlines the methodology used to assess the synergistic cytotoxicity of this compound and cannabinoids[4].

Objective: To determine the synergistic, additive, or antagonistic effects of combining this compound with various cannabinoids on the viability of cancer cell lines.

Materials:

-

T24 and TCCSUP human bladder cancer cell lines

-

This compound, THC, CBD, CBC, CBV (dissolved in an appropriate solvent, e.g., DMSO)

-

McCoy's 5A medium (for T24 cells) and RPMI 1640 medium (for TCCSUP cells), supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

-

96-well plates

-

AlamarBlue® cell viability reagent

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed 3,000 cells per well in a 96-well plate with a final volume of 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Drug Preparation: Prepare serial dilutions of this compound and each cannabinoid at various concentrations. For the checkerboard assay, a matrix of concentrations is prepared where each compound is tested at multiple concentrations, both alone and in combination with the other compound(s).

-

Treatment: Treat the cells with the prepared drug combinations for 48 hours. Include wells with each compound alone at each concentration as controls, as well as vehicle-only controls.

-

Viability Assessment: After the 48-hour incubation, add AlamarBlue® reagent to each well according to the manufacturer's instructions and incubate for a specified period (e.g., 4 hours).

-

Fluorescence Quantification: Measure the fluorescence of each well using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Analyze the data for synergy using a suitable model, such as the Bliss independence model or the Chou-Talalay method, to generate synergy scores or Combination Index (CI) values[4][6].

Potential Synergistic Effects of this compound with Terpenes

While direct experimental evidence for synergy between this compound and specific terpenes is currently lacking in the scientific literature, the "entourage effect" theory suggests that such interactions are plausible and warrant investigation[1]. Terpenes, the aromatic compounds responsible for the characteristic scent of cannabis, possess a wide range of therapeutic properties, including anti-inflammatory, analgesic, and anxiolytic effects[7]. Given the shared anti-inflammatory properties of this compound and many terpenes, synergistic or additive effects are a logical hypothesis.

Potential terpenes for investigation in combination with this compound include:

-

β-Caryophyllene: Known for its anti-inflammatory effects mediated through the cannabinoid receptor 2 (CB2).

-

Myrcene: Possesses analgesic and sedative properties.

-

Limonene: Exhibits anti-inflammatory and anxiolytic effects.

-

α-Pinene: Demonstrates anti-inflammatory and bronchodilatory properties.

-

Linalool: Known for its anxiolytic and sedative effects.

Signaling Pathways

The synergistic effects of this compound with cannabinoids and potentially terpenes are likely rooted in their interactions with various molecular signaling pathways.

This compound Signaling

This compound exerts its anti-inflammatory effects primarily through the inhibition of key enzymes in the eicosanoid pathway and modulation of inflammatory signaling cascades.

-

Inhibition of Prostaglandin E2 (PGE2) Synthesis: this compound is a potent inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO), key enzymes in the biosynthesis of pro-inflammatory prostaglandins and leukotrienes, respectively[3].

-